molecular formula C21H23NO4 B3025570 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid CAS No. 649774-32-3

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

Cat. No.: B3025570
CAS No.: 649774-32-3
M. Wt: 353.4 g/mol
InChI Key: KXVHJZFBHHNPJJ-UHFFFAOYSA-N
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Description

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.4 g/mol. This compound is known for its unique structure, which includes a tert-butylphenoxy group, an oxopyrrolidinyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, including the formation of the oxopyrrolidinyl group and the attachment of the tert-butylphenoxy group. One common synthetic route involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid can be compared with other similar compounds, such as:

    2,4,6-Tri-tert-butylphenol: This compound has a similar tert-butylphenoxy group but lacks the oxopyrrolidinyl and benzoic acid moieties.

    Methyl 2-(4-tert-butylphenoxy)acetate: This compound has a similar tert-butylphenoxy group but differs in the rest of its structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)15-7-9-17(10-8-15)26-18-11-12-22(19(18)23)16-6-4-5-14(13-16)20(24)25/h4-10,13,18H,11-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVHJZFBHHNPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435495
Record name 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649774-32-3
Record name 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
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3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Reactant of Route 3
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Reactant of Route 4
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Reactant of Route 5
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
Reactant of Route 6
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

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